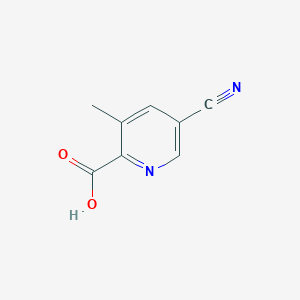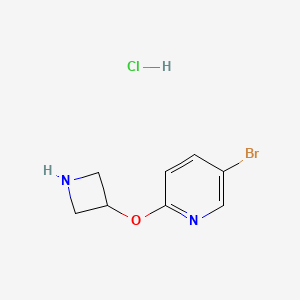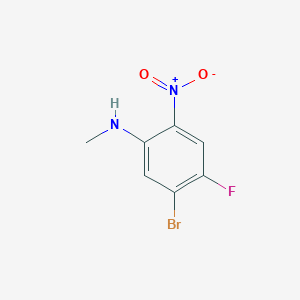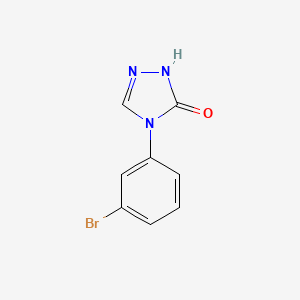
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
Compounds with a structure similar to “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” often belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” would likely involve a triazole ring attached to a bromophenyl group . The exact structure would need to be confirmed through techniques like X-ray crystallography .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions like N-alkylation and N-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” would depend on its specific structure . Factors like polarity, molecular weight, and functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties :
- A study explored the synthesis of new 1,2,4-triazole derivatives and investigated their antimicrobial and antifungal activities. These compounds, including variants of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, were found to have significant antimicrobial effects against various microorganisms (Bektaş et al., 2007).
- Another study reported the synthesis of new 1,3,4-thiadiazol derivatives and their computational and X-ray analysis. These compounds, related to 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibited promising antimicrobial properties (Ünlüer et al., 2020).
Antibacterial Activities :
- Research on novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated their antibacterial activity against a range of bacterial strains (Plech et al., 2011).
Halogen Bonding and Structural Analysis :
- A study investigated the molecular structure of a similar compound, 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, through X-ray diffraction and computational methods. The research highlighted the role of halogen bonds in stabilizing the crystal structure of these compounds (Mirosław et al., 2015).
Synthesis and Characterization :
- The synthesis and characterization of similar compounds, like 4,5-disubstituted 1,2,4-triazol-3-one derivatives, were explored in research focusing on their solid-phase synthesis from resin-bound acylhydrazines (Liu et al., 2008).
Anticancer Evaluation :
- A study synthesized new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against various cancer cell lines. This research indicates the potential of 1,2,4-triazole derivatives in cancer treatment (Bekircan et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDGUPBGGDJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
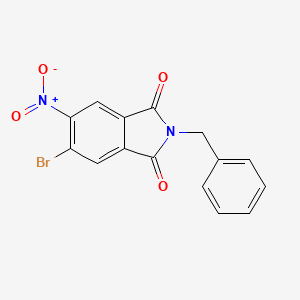
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
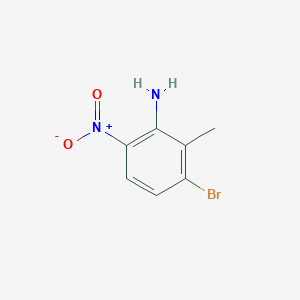
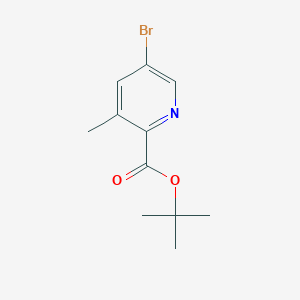
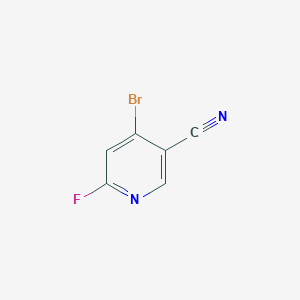

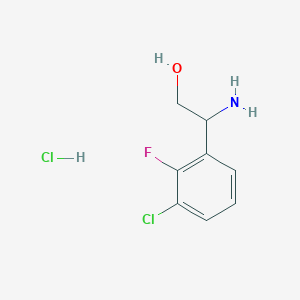

![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
